Boc-glu-ome
Overview
Description
“Boc-glu-ome” is a glutamate derivative . It is also known as N-Boc-L-glutamic Acid α-Methyl Ester .
Synthesis Analysis
“Boc-glu-ome” has been used in the synthesis of dipeptides . It has also been used in the synthesis of a series of orthogonally protected l-Carnosine derivatives . The synthesis involves the use of commonly used coupling reagents .
Molecular Structure Analysis
The molecular formula of “Boc-glu-ome” is C11H19NO6 . Its average mass is 261.272 Da and its monoisotopic mass is 261.121246 Da .
Chemical Reactions Analysis
“Boc-glu-ome” undergoes vitamin K-dependent carboxylation in liver microsomes . It has also been used in the synthesis of dipeptides .
Physical And Chemical Properties Analysis
“Boc-glu-ome” is a white to off-white crystalline powder . More detailed physical and chemical properties are not clearly mentioned in the retrieved sources.
Scientific Research Applications
Boc-Glu-OMe has been identified as a weak competitive inhibitor of vitamin K-dependent carboxylation in rat liver microsomes. It's used to study the bioactive conformations of synthetic glutamyl substrates at the active site of the carboxylase, as shown in the research by Larue et al. (2009) (Larue et al., 2009).
Another study by Larue et al. (1997) also investigates Boc-Glu-OMe's inhibitory action on vitamin K-dependent carboxylase, focusing on its conformational analysis in an aqueous environment (Larue et al., 1997).
The compound Boc-Glu-Thr-Ile-His-OMe/Zn2+ has been studied by Yamamura et al. (1998) for its relevance to the zinc-binding sites of proteases, highlighting the compound's potential in understanding protease mechanisms (Yamamura et al., 1998).
Boc-Glu-OMe is also used in the synthesis of peptides and their derivatives, as demonstrated in research focusing on the synthesis of glutaryl-containing derivatives of GRGD and KRGD peptides by Demin et al. (2019) (Demin et al., 2019).
In a study by Beri et al. (2000), the Boc-Glu-OMe containing peptide was used to investigate the N-1 and N-2 positional effects in the propagation of 310-type fold in a helical model peptide, providing insights into peptide structure and function (Beri et al., 2000).
The hydrolysis of primary amide groups in Asn/Gln-containing peptides, including Boc-Glu-OMe, has been studied by Onoprienko et al. (2000) to understand peptide stability and transformations (Onoprienko et al., 2000).
Safety And Hazards
properties
IUPAC Name |
(4S)-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(15)17-4)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,12,16)(H,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYAFKXUQMTLPL-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427017 | |
Record name | BOC-GLU-OME | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-glu-ome | |
CAS RN |
72086-72-7 | |
Record name | BOC-GLU-OME | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-L-glutamic acid α-methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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